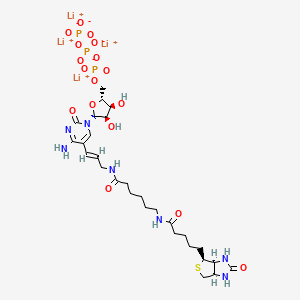

Bio-11-ctp

Description

BenchChem offers high-quality Bio-11-ctp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bio-11-ctp including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H42Li4N7O17P3S |

|---|---|

Molecular Weight |

901.5 g/mol |

IUPAC Name |

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C28H46N7O17P3S.4Li/c29-25-16(13-35(28(41)34-25)26-24(39)23(38)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44)7-6-12-31-20(36)9-2-1-5-11-30-21(37)10-4-3-8-19-22-17(15-56-19)32-27(40)33-22;;;;/h6-7,13,17-19,22-24,26,38-39H,1-5,8-12,14-15H2,(H,30,37)(H,31,36)(H,45,46)(H,47,48)(H2,29,34,41)(H2,32,33,40)(H2,42,43,44);;;;/q;4*+1/p-4/b7-6+;;;;/t17-,18+,19-,22-,23+,24+,26+;;;;/m0..../s1 |

InChI Key |

BGCNWIMWWJYKPN-ZACRTJDRSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)N=C3N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Biotin-11-CTP Structure and Function

[1]

Executive Summary

Biotin-11-CTP (Biotin-11-Cytidine-5'-Triphosphate) is a modified nucleotide analog critical for non-radioactive labeling of RNA.[1][2][3][4][5] It functions as a substrate for bacteriophage RNA polymerases (T7, T3, SP6) during in vitro transcription (IVT), replacing a fraction of natural Cytidine-5'-Triphosphate (CTP).[1] The "11" designation refers to the specific 11-atom spacer arm connecting the biotin moiety to the cytosine base.[4][6] This linker length is a bio-engineered optimum: short enough to minimize steric interference during polymerase incorporation, yet long enough to project the biotin molecule away from the nucleic acid backbone, ensuring efficient capture by streptavidin or avidin conjugates in downstream applications like microarray hybridization, in situ hybridization (ISH), and Northern blotting.[1]

Molecular Architecture

The efficacy of Biotin-11-CTP relies on its tripartite structure: the Nucleotide Core , the Linker Arm , and the Biotin Tag .

Chemical Structure Breakdown[1]

-

Nucleotide Core: Cytidine-5'-Triphosphate (CTP).[1][4] The modification occurs at the C-5 position of the cytosine base. This position is chosen because it projects into the major groove of the RNA helix, minimizing disruption to Watson-Crick base pairing (C-G) and polymerase recognition.[1]

-

The Biotin Tag: A 244 Da vitamin (Vitamin H) acting as the affinity handle.[1]

-

The Linker (The "11" Factor): The critical bridge.[1] In Biotin-11-CTP, this is typically a propargyl-amino-ε-aminocaproyl chain.[1]

Structural Connectivity & Atom Count

The "11-atom" nomenclature describes the linear chain of atoms separating the cytosine base from the biotin valeric acid side chain.

Connectivity Path: Cytosine-C5 → C≡C-CH₂-NH (Propargylamino) → CO-(CH₂)₅-NH (ε-Aminocaproyl) → Biotin[1]

Atom Count Validation:

-

C (Alkyne)[1]

-

C (Alkyne)[1]

-

C (Methylene)[1]

-

N (Amine)

-

C (Carbonyl of linker)[1]

-

C (Methylene)[1]

-

C (Methylene)[1]

-

C (Methylene)[1]

-

C (Methylene)[1]

-

C (Methylene)[1]

-

N (Amide Nitrogen attached to Biotin)[1]

Total: 11 Atoms.[1][2][3][4][5][6]

Molecular Visualization (DOT Diagram)

Caption: Schematic connectivity of Biotin-11-CTP showing the 11-atom spacer bridging the nucleotide and biotin.

The Linker Logic: Why 11 Atoms?

The choice of an 11-atom linker is not arbitrary; it represents a "Goldilocks" zone in chemical biology.[1]

Steric Hindrance vs. Polymerase Acceptance[1]

-

Too Short (< 5 atoms): The biotin molecule is held too close to the DNA/RNA backbone.[1] This creates steric clashes with the RNA polymerase active site, drastically reducing incorporation efficiency (yield).[1] Furthermore, once incorporated, the biotin is "buried" in the helix, making it inaccessible to bulky streptavidin proteins (60 kDa) during detection.[1]

-

Too Long (> 16 atoms): While accessible, long flexible linkers (like Bio-16 or Bio-20) can fold back on themselves or cause "drag" during transcription.[1] Some studies suggest that while Bio-16 incorporates well, it may impede purification or hybridization kinetics due to the bulky hydrophobic tail [1].[1]

-

The 11-Atom Optimum: Provides sufficient distance (~14-16 Å) for the biotin to protrude from the helix for detection, while maintaining a rigid enough structure (due to the alkyne group) to prevent interference with the polymerase channel.[1]

Comparison of Linker Variants

| Feature | Biotin-4-CTP (Short) | Biotin-11-CTP (Standard) | Biotin-16-CTP (Long) |

| Linker Composition | Direct attachment or short alkyl | Propargyl-ε-aminocaproyl | Propargyl-XX-aminocaproyl |

| Atom Count | ~4-5 | 11 | ~16 |

| Incorporation Efficiency | Low | High | High |

| Detection Sensitivity | Poor (Steric shielding) | Excellent | Excellent |

| Primary Application | N/A (Rarely used) | Microarrays, ISH, Northern | Specialized deep-probe labeling |

Experimental Protocols: In Vitro Transcription (IVT)[1][7]

This protocol outlines the generation of Biotin-labeled cRNA using T7 RNA Polymerase.[1][3]

Reagent Preparation

-

NTP Mix (Standard): ATP, GTP, UTP (10 mM each).[1]

-

CTP Mix (Labeling): A mix of natural CTP and Biotin-11-CTP is required.[1][3] T7 polymerase cannot synthesize RNA efficiently with 100% biotinylated nucleotides due to steric load.[1]

-

Recommended Ratio: 35-40% Biotin-11-CTP substitution.[1]

-

Example: 6.5 mM CTP + 3.5 mM Biotin-11-CTP.[1]

-

Step-by-Step Workflow

-

Template Preparation: Linearize plasmid DNA containing a T7 promoter.[1][3] Ensure high purity (A260/280 > 1.8).

-

Reaction Assembly (20 µL):

-

Incubation: Incubate at 37°C for 2-4 hours. Long incubations maximize yield but increase risk of degradation if RNase is present.[1]

-

DNase Treatment: Add 2U DNase I, incubate 15 min at 37°C to remove template.

-

Purification: Use silica-column purification (e.g., RNeasy) or LiCl precipitation.[1] Note: Biotinylated RNA is heavier; adjust centrifugation times if using precipitation.

IVT Workflow Diagram

Caption: Workflow for incorporating Biotin-11-CTP into RNA using T7 RNA Polymerase.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | High Biotin-CTP ratio inhibits polymerase.[1] | Reduce Biotin-11-CTP to 25-30% of total CTP.[1] |

| Precipitate in Tube | Biotin-11-CTP is less soluble than natural NTPs.[1] | Thaw completely at room temp and vortex. Do not store at <-20°C for years (precipitates form).[1] |

| Poor Hybridization Signal | Labeling density too high (steric crowding). | High biotin density can prevent streptavidin binding due to crowding.[1] Reduce labeling ratio. |

| Smearing on Gel | Template degradation or RNase contamination.[1] | Ensure template is RNase-free; add RNase Inhibitor to reaction.[1] |

References

-

Thermo Fisher Scientific. Synthesize High Yields of Biotinylated aRNA. (Accessed 2024).[1][7] Link

-

LumiProbe. Biotin-11-CTP Product Specifications. (Accessed 2024).[1][7] Link

-

Jena Bioscience. HighYield T7 Biotin11 RNA Labeling Kit.[1] (Accessed 2024).[1][7] Link

-

Revvity (formerly PerkinElmer). Biotin-11-CTP NEN Nucleotides.[1] (Accessed 2024).[1][7] Link

-

ApexBT. Biotin-11-CTP Chemical Structure and Properties. (Accessed 2024).[1][7] Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 4. Biotin-11-CTP | AxisPharm [axispharm.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. revvity.com [revvity.com]

- 7. mdpi.com [mdpi.com]

mechanism of bio-11-ctp incorporation by t7 rna polymerase

Title: The Mechanistic Basis of Bio-11-CTP Incorporation by T7 RNA Polymerase: A Technical Guide for High-Yield In Vitro Transcription

Executive Summary

In vitro transcription (IVT) using bacteriophage T7 RNA polymerase (T7 RNAP) is the gold standard for generating highly specific, labeled RNA probes. For downstream applications such as microarrays, RNA-protein pull-downs, and in situ hybridization, the incorporation of Biotin-11-Cytidine-5'-triphosphate (Bio-11-CTP) is critical. This technical guide elucidates the structural and kinetic mechanisms by which T7 RNAP tolerates and incorporates this bulky modified nucleotide. By understanding the causality behind substrate recognition—specifically major groove accommodation and steric dynamics—researchers can optimize their IVT workflows for maximum yield and labeling density.

Structural Basis of Substrate Recognition

Bacteriophage T7 RNA polymerase is a highly processive, DNA-dependent RNA polymerase with strict specificity for its double-stranded promoter sequence[1]. While the enzyme's active site is highly selective for canonical ribonucleotide triphosphates (NTPs), it exhibits remarkable plasticity toward specific structural modifications.

-

The C5-Pyrimidine Advantage: The structural causality behind the selection of Bio-11-CTP lies in the geometry of the A-form RNA-DNA hybrid formed during the elongation phase. The biotin moiety is covalently attached to the C5 position of the cytidine ring. During phosphodiester bond formation, the C5 position projects outward into the major groove of the nascent helix[2]. This orientation prevents the bulky modification from sterically clashing with the Watson-Crick hydrogen-bonding face (N3, C4-amino, C2-carbonyl) required for template-directed incorporation.

-

The 11-Atom Spacer: Biotin itself is a bulky bicyclic molecule. If attached directly to the nucleobase, it would induce severe steric drag against the polymerase's RNA exit channel, stalling transcription. The 11-atom linker (typically an aminocaproyl chain) acts as a flexible tether, extending the biotin moiety far enough away from the catalytic pocket to maintain polymerase processivity[3].

Caption: Structural mechanism of Bio-11-CTP incorporation by T7 RNA polymerase via major groove extension.

Kinetic Causality and Stoichiometric Optimization

Despite major groove accommodation, the incorporation of Bio-11-CTP incurs a thermodynamic and kinetic penalty. The modified nucleotide has a lower catalytic efficiency (

If a reaction is supplied with 100% Bio-11-CTP (and no unlabeled CTP), the cumulative kinetic drag leads to premature termination and truncated transcripts. Therefore, experimental design must dictate a competitive stoichiometric ratio. A standard ratio of 1:3 (Bio-11-CTP to CTP) ensures that the polymerase incorporates a biotin tag approximately every 50–100 nucleotides. This provides sufficient labeling density for downstream detection without crippling the overall RNA yield[5].

Table 1: Quantitative Impact of Bio-11-CTP:CTP Ratios on IVT Dynamics

| Ratio (Bio-11-CTP : CTP) | Relative RNA Yield (%) | Estimated Biotin Density (per 100 nt) | Mechanistic Outcome & Application Suitability |

| 0:1 (100% CTP) | 100% | 0 | Maximum processivity; Standard unlabeled IVT. |

| 1:4 (20% Bio-11-CTP) | 85 - 90% | 1 - 2 | Optimal balance; Ideal for Northern blots and ISH. |

| 1:3 (25% Bio-11-CTP) | 75 - 85% | 2 - 3 | Standard labeling; Ideal for microarrays[5]. |

| 1:1 (50% Bio-11-CTP) | 40 - 50% | 4 - 5 | High kinetic penalty; Used only for high-avidity pull-downs. |

| 1:0 (100% Bio-11-CTP) | < 10% | > 5 (Truncated) | Steric stalling; Not recommended for transcripts >100 nt. |

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step includes the causality behind the action and a built-in checkpoint to verify success before proceeding.

Phase 1: Template Preparation

-

Step 1.1: Linearization. Digest the plasmid DNA containing the T7 promoter and target sequence using a restriction enzyme that leaves a 5'-overhang or blunt end.

-

Causality: T7 RNAP has strong strand-displacement activity. If circular plasmids or 3'-overhangs are used, the polymerase will "read through" or initiate non-specifically, creating heterogeneous, abnormally long transcripts[1].

-

-

Step 1.2: Purification. Clean the linearized DNA using phenol-chloroform extraction or a spin column to remove RNases and restriction enzymes.

Phase 2: In Vitro Transcription Assembly Assemble the reaction at room temperature (not on ice) to prevent the precipitation of DNA by spermidine (present in the transcription buffer).

-

Step 2.1: Reagent Addition. Combine the following in order:

-

RNase-free Water (to final volume of 20 µL)

-

5X Transcription Buffer (contains critical Mg2+ cofactors required for the catalytic nucleophilic attack of the 3'-OH on the incoming NTP's alpha-phosphate)[1]

-

ATP, GTP, UTP (Final concentration 1.5 mM each)

-

CTP (Final concentration 1.125 mM)

-

Bio-11-CTP (Final concentration 0.375 mM)

Maintains the 1:3 optimal ratio. -

Linearized Template DNA (1 µg)

-

T7 RNA Polymerase (40-50 Units)

-

-

Step 2.2: Incubation. Incubate at 37°C for 2 to 4 hours.

-

Causality: 37°C is the thermodynamic optimum for T7 RNAP conformational changes during the elongation cycle.

-

Phase 3: Post-Transcriptional Processing and Validation

-

Step 3.1: Template Removal. Add 2 Units of RNase-free DNase I and incubate at 37°C for 15 minutes. This destroys the DNA template, ensuring downstream quantification measures only newly synthesized RNA.

-

Step 3.2: RNA Purification. Precipitate the RNA using Lithium Chloride (LiCl) or an RNA-binding spin column. LiCl is preferred as it efficiently removes unincorporated Bio-11-CTP, which would otherwise cause false positives in downstream assays.

-

Step 3.3: Self-Validation (Dot Blot & Spectrophotometry).

-

Yield Check: Measure absorbance at 260 nm. A successful 20 µL reaction should yield 20-50 µg of RNA.

-

Incorporation Check: Spot 1 µL of serial dilutions of the purified RNA onto a positively charged nylon membrane. Crosslink and detect using a Streptavidin-Alkaline Phosphatase (AP) conjugate. This confirms that the biotin was successfully covalently incorporated into the polymer, rather than merely co-purified[3].

-

Caption: Step-by-step self-validating workflow for in vitro transcription of biotinylated RNA probes.

References

-

Method for cross-species gene expression analysis with high-density oligonucleotide arrays | Nucleic Acids Research. Oxford Academic.[Link]

-

RNAs synthesized using photocleavable biotinylated nucleotides have dramatically improved catalytic efficiency | Nucleic Acids Research. Oxford Academic.[Link]

-

The synthesis and application of a diazirine-modified uridine analogue for investigating RNA–protein interactions. RSC Advances.[Link]

Sources

Thermodynamic and Chemical Stability of Biotin-11-CTP Labeled RNA Probes at -20°C

Executive Summary

The synthesis and maintenance of Biotin-11-CTP labeled RNA probes are critical bottlenecks in molecular biology applications, including Northern blotting, in situ hybridization (ISH), and RNA-protein pull-down assays. While DNA probes offer robust chemical stability, RNA probes provide superior thermodynamic affinity for target sequences, yielding higher signal-to-noise ratios. However, this advantage is offset by RNA's inherent susceptibility to degradation. This whitepaper provides an in-depth mechanistic analysis of Biotin-11-CTP RNA probe stability, specifically focusing on storage dynamics at -20°C, and outlines a self-validating experimental workflow to maximize probe half-life and experimental reproducibility.

Mechanistic Foundations of Biotin-11-CTP RNA Labeling

Biotin-11-CTP is a non-fluorescent, modified nucleotide used to generate biotinylated RNA via in vitro transcription (IVT). The "11" refers to an 11-atom spacer arm (linker) between the biotin moiety and the cytidine triphosphate.

Causality in Experimental Design: The inclusion of this spacer is not arbitrary; it is a structural necessity designed to overcome steric hindrance. Without the spacer, the bulky biotin molecule would physically obstruct both the active site of RNA polymerases (T7, SP3, or SP6) during synthesis and the binding pockets of streptavidin during downstream detection[1].

During IVT, the ratio of Biotin-11-CTP to unlabeled CTP is a critical parameter. Over-labeling (e.g., a 1:1 ratio) increases the thermodynamic stability of the RNA but severely impedes the binding of RNA-binding proteins (RBPs) or complementary target strands due to structural distortion. Field-proven methodologies, such as those detailed in [2], recommend a conservative ratio of 1:4 to 1:10 (Biotin-CTP to unlabeled CTP) to maintain the native secondary structure of the RNA transcript while ensuring sufficient avidin/streptavidin affinity.

Workflow for Biotin-11-CTP RNA probe synthesis, purification, and temperature-dependent storage.

The Chemistry of RNA Degradation: Why -20°C Requires Strict Controls

While unopened Biotin-11-CTP nucleotide stocks are highly stable at -20°C for up to 12 months[3], the synthesized RNA polymer is highly labile. RNA degradation occurs via two primary pathways: enzymatic cleavage (RNases) and chemical hydrolysis .

The Hydrolysis Threat at -20°C

RNA differs from DNA by the presence of a 2'-hydroxyl (-OH) group on the ribose ring. Under alkaline conditions or in the presence of divalent cations (like Mg²⁺), this 2'-OH group becomes deprotonated, initiating an intramolecular nucleophilic attack on the adjacent phosphodiester bond. This transesterification reaction cleaves the RNA backbone.

Many researchers mistakenly store RNA probes in nuclease-free water at -20°C. This is a critical error. As pure water freezes, the exclusion of trace atmospheric gases (like CO₂) and trace contaminants can cause localized pH shifts and freeze-concentration of residual Mg²⁺ ions. Because -20°C does not achieve complete vitrification (glass transition) of the solution, slow, base-catalyzed hydrolysis continues in the microscopic liquid veins between ice crystals.

The Buffer Imperative

To arrest hydrolysis at -20°C, the RNA must be stored in a buffer that controls pH and chelates divalent cations. As supported by[4], RNA stored at -20°C in TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA) or Sodium Citrate buffer (pH 6.0) remains intact for at least 3 to 4 weeks, whereas RNA stored in water degrades significantly faster. The EDTA specifically chelates Mg²⁺, neutralizing the primary catalyst for intramolecular transesterification.

Mechanisms of RNA probe degradation and corresponding chemical and thermal mitigation strategies.

Experimental Workflow: A Self-Validating System for Probe Synthesis and Storage

To ensure scientific trustworthiness, an experimental protocol cannot simply be a list of steps; it must be a self-validating system where the integrity of the output is verified before long-term storage.

Step 1: In Vitro Transcription (IVT)

-

Prepare the Reaction: In an RNase-free tube at room temperature, combine 1 µg of linearized DNA template, 1X Transcription Buffer, 10 mM DTT, 1 mM each of ATP, GTP, UTP, 0.75 mM unlabeled CTP, and 0.25 mM Biotin-11-CTP (1:3 ratio).

-

Polymerization: Add 40 U of T7 or SP6 RNA Polymerase and 20 U of RNase Inhibitor. Incubate at 37°C for 2 hours.

-

Template Removal: Add 2 U of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

Step 2: Purification

Causality: Unincorporated Biotin-11-CTP must be removed, as free biotinylated nucleotides will competitively bind to streptavidin during downstream detection, causing severe background noise.

-

Purify the RNA using a silica-membrane spin column or via Lithium Chloride (LiCl) precipitation. LiCl is preferred for probes >300 nt as it selectively precipitates RNA while leaving free nucleotides in solution.

-

Wash the pellet twice with 70% ethanol to remove residual salts.

-

Air-dry the pellet for 5 minutes (do not over-dry, or the RNA will become insoluble).

Step 3: Resuspension and Self-Validation

-

Resuspension: Resuspend the RNA pellet in 20–50 µL of TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Do not use DEPC-treated water alone.

-

Quantification: Measure concentration via spectrophotometry (A260/280 ratio should be ~2.0).

-

Integrity Check (Validation): Run 1 µL of the probe on a denaturing formaldehyde-agarose gel or an Agilent Bioanalyzer. A single, crisp band confirms successful synthesis and establishes a baseline for future stability checks.

Step 4: Aliquoting and -20°C Storage

-

Divide the probe into single-use aliquots (e.g., 5 µL per tube).

-

Store "working stocks" at -20°C for up to 4 weeks. Store the remaining aliquots at -80°C for long-term preservation (up to 1 year).

Quantitative Data: Storage Parameters and Shelf-Life

The following table synthesizes the expected stability of Biotin-11-CTP labeled RNA probes based on thermodynamic principles and manufacturer guidelines from [3] and [5].

| Storage Temperature | Buffer System | Expected Stability | Primary Risk Factor / Mechanism of Degradation |

| -80°C | TE (pH 7.5) or Citrate (pH 6.0) | > 1 Year | Mechanical shearing from repeated freeze-thaw cycles. |

| -20°C | TE (pH 7.5) or Citrate (pH 6.0) | 3 - 4 Weeks | Slow chemical hydrolysis; localized solute concentration. |

| -20°C | Nuclease-Free Water | < 2 Weeks | Mg²⁺-dependent transesterification (lack of chelation). |

| 4°C | TE (pH 7.5) | < 1 Week | Accelerated chemical hydrolysis and RNase vulnerability. |

Troubleshooting and Best Practices

-

High Background in Northern/ISH: RNA:RNA duplexes possess significantly higher thermodynamic stability than DNA:DNA duplexes. If cross-hybridization occurs, increase the stringency of your hybridization washes. As noted by[5], hybridization should be performed in a formamide-based buffer at 60°C to 65°C to lower the melting temperature (Tm) to a manageable range and prevent non-specific binding.

-

Loss of Signal After -20°C Storage: If a probe stored at -20°C loses efficacy after a few weeks, it is likely due to freeze-thaw degradation. Every freeze-thaw cycle fractures the RNA backbone via ice crystal formation. Strict aliquoting is the only preventative measure.

-

Probe Stripping: Because of the high thermodynamic stability of biotinylated RNA:RNA hybrids, stripping these probes from membranes requires harsh conditions (e.g., boiling in 0.1% SDS) which often damages the target RNA. It is highly recommended to plan experiments such that stripping is not required.

References

-

Bio-protocol. "Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes." Bio-protocol, December 2016. URL: [Link]

Sources

Navigating the Nuances of Nucleic Acid Labeling: A Comparative Guide to Biotin-11-CTP and Biotin-16-CTP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of molecular biology and diagnostics, the non-radioactive labeling of nucleic acids is a cornerstone technique. Biotinylated nucleotides, in particular, have become indispensable for a myriad of applications, from in situ hybridization to microarray analysis. The choice of the specific biotinylated nucleotide, however, can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two commonly used analogs, Biotin-11-CTP and Biotin-16-CTP, focusing on the critical role of the linker arm that separates the biotin molecule from the cytidine triphosphate. We will delve into the structural differences, their influence on enzymatic incorporation and downstream detection, and provide detailed protocols and troubleshooting guidance to empower researchers in making informed decisions for their specific applications.

The Principle of Biotin-Based Nucleic Acid Labeling

Biotin, a small vitamin, exhibits an extraordinarily strong and specific interaction with the proteins avidin and streptavidin.[1][2] This high-affinity binding forms the basis of a versatile detection system. By enzymatically incorporating biotin-labeled nucleotides into DNA or RNA probes, these molecules can be subsequently detected with high sensitivity using streptavidin or avidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP).[3][4]

The general workflow for biotin-based nucleic acid detection can be visualized as follows:

Caption: Workflow for Biotin-Based Nucleic Acid Detection.

Biotin-11-CTP vs. Biotin-16-CTP: A Structural and Functional Comparison

The primary distinction between Biotin-11-CTP and Biotin-16-CTP lies in the length of the spacer arm connecting the biotin moiety to the C5 position of the cytidine base. Biotin-11-CTP has an 11-atom linker, while Biotin-16-CTP possesses a longer, 16-atom linker.[5][6] This seemingly subtle difference can have significant consequences for various aspects of an experiment.

| Feature | Biotin-11-CTP | Biotin-16-CTP | Rationale and Causality |

| Linker Length | 11 atoms | 16 atoms | A longer linker provides greater spatial separation between the biotin and the nucleotide. |

| Enzymatic Incorporation | Generally higher efficiency and yield.[7] | May have slightly lower incorporation efficiency in some systems. | Shorter linkers can be more readily accepted by polymerases, leading to higher yields of labeled nucleic acids.[8] |

| Steric Hindrance | Potentially higher steric hindrance in some applications. | Reduced steric hindrance.[9] | The longer linker arm of Biotin-16-CTP allows the biotin molecule to be more accessible for binding to streptavidin, especially when the biotin is incorporated into a dense nucleic acid structure. |

| Streptavidin/Avidin Binding | Efficient binding. | Potentially enhanced binding efficiency due to reduced steric hindrance.[8] | A longer linker can facilitate the interaction between biotin and the larger streptavidin/avidin molecules.[8] |

| Purification of Labeled RNA | Generally straightforward. | Longer linker may slightly impede purification of labeled RNA.[7] | The increased size and hydrophobicity of the longer linker might affect the chromatographic behavior of the labeled RNA during purification. |

| Primary Applications | General-purpose labeling, in situ hybridization, microarrays.[3][7] | Applications where steric hindrance is a concern, such as in situ hybridization with dense targets and affinity pull-down assays.[6][10] | The choice depends on balancing the need for efficient incorporation with the requirement for optimal accessibility of the biotin tag. |

The Decisive Factor: Linker Length and its Impact on Experimental Design

The selection between Biotin-11-CTP and Biotin-16-CTP is not arbitrary but a critical parameter that can be optimized to enhance experimental success.

Enzymatic Incorporation: A Balancing Act

During in vitro transcription or other enzymatic labeling methods, polymerases must recognize and incorporate the modified nucleotide. While T7 RNA polymerase can incorporate both Biotin-11 and Biotin-16 labeled nucleotides, studies on their UTP counterparts suggest that Biotin-11-UTP can provide higher yields of the final labeled RNA product.[7] This is likely due to the shorter linker being less of a steric impediment to the enzyme's active site. However, for many applications, the incorporation efficiency of Biotin-16-CTP is sufficient and the potential benefits of the longer linker outweigh a slight decrease in yield.

Overcoming Steric Hindrance: The Advantage of a Longer Linker

Once the biotinylated probe is synthesized, the biotin moiety must be accessible for detection by streptavidin or avidin. Here, the longer linker of Biotin-16-CTP can offer a distinct advantage. In applications like in situ hybridization (ISH), where the probe hybridizes to a target within a complex cellular environment, the increased distance provided by the 16-atom linker can reduce steric hindrance, allowing for more efficient binding of the bulky streptavidin-reporter conjugate.[9] This can lead to improved signal intensity and better overall detection.

Caption: Impact of Linker Length on Steric Hindrance.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the enzymatic labeling of RNA probes using Biotin-11-CTP or Biotin-16-CTP. It is crucial to note that optimal conditions may vary depending on the specific template, polymerase, and downstream application.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol is adapted for use with T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

RNase Inhibitor

-

ATP, GTP, UTP solutions (10 mM each)

-

CTP solution (10 mM)

-

Biotin-11-CTP or Biotin-16-CTP (10 mM)

-

Nuclease-free water

Procedure:

-

Thaw and Prepare Reagents: Thaw all components on ice. Keep the T7 RNA Polymerase on ice.

-

Assemble the Reaction Mixture: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. A common starting point is a 35% substitution of Biotin-CTP for CTP.[11][12]

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| 10 mM ATP | 2 µL | 1 mM |

| 10 mM GTP | 2 µL | 1 mM |

| 10 mM UTP | 2 µL | 1 mM |

| 10 mM CTP | 1.3 µL | 0.65 mM |

| 10 mM Biotin-11-CTP or Biotin-16-CTP | 0.7 µL | 0.35 mM |

| Linearized DNA template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | |

| T7 RNA Polymerase | 2 µL |

-

Incubation: Mix the components gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended.

-

DNase Treatment (Optional): To remove the DNA template, add DNase I (RNase-free) and incubate at 37°C for 15 minutes.

-

Purification of the Biotinylated RNA Probe: Purify the labeled RNA using standard methods such as spin column chromatography or ethanol precipitation. Be aware that probes labeled with Biotin-16-CTP might exhibit slightly different behavior during purification.[7]

-

Quantification and Quality Control: Determine the concentration and purity of the biotinylated RNA probe using a spectrophotometer. The quality can be assessed by gel electrophoresis.

Troubleshooting Common Issues

| Problem | Possible Cause | Suggested Solution |

| Low Yield of Labeled Probe | Suboptimal ratio of biotinylated to unlabeled CTP. | Titrate the ratio of Biotin-CTP to CTP. Start with a lower percentage of Biotin-CTP (e.g., 25%) and increase if necessary. |

| Poor quality of DNA template. | Ensure the template is linear, pure, and free of contaminants. | |

| Inactive polymerase. | Use a fresh aliquot of T7 RNA polymerase. | |

| Weak or No Signal in Downstream Application | Insufficient probe labeling. | Verify labeling efficiency by dot blot or gel shift assay. |

| Steric hindrance. | If using Biotin-11-CTP, consider switching to Biotin-16-CTP to reduce steric hindrance. | |

| Suboptimal hybridization conditions. | Optimize hybridization temperature, time, and probe concentration.[11][13] | |

| High Background | Probe concentration is too high. | Titrate the probe concentration to find the optimal signal-to-noise ratio.[13] |

| Non-specific binding of the probe. | Increase the stringency of the post-hybridization washes.[14] | |

| Endogenous biotin in the sample (for ISH). | Use an avidin/biotin blocking kit before applying the streptavidin conjugate. |

Conclusion: Selecting the Right Tool for the Job

The choice between Biotin-11-CTP and Biotin-16-CTP is a nuanced decision that should be guided by the specific demands of the experimental system.

-

Biotin-11-CTP is an excellent general-purpose labeling reagent that often provides higher yields of labeled nucleic acids. It is a reliable choice for many standard applications where steric hindrance is not a major concern.

-

Biotin-16-CTP , with its longer linker arm, is the preferred option when steric hindrance is a potential issue. This is particularly relevant in applications such as in situ hybridization with dense tissues or when designing probes for affinity capture where accessibility of the biotin tag is paramount for successful interaction with streptavidin.

Ultimately, empirical testing and optimization are key to achieving the best results. By understanding the fundamental principles of linker length and its impact on both enzymatic incorporation and downstream detection, researchers can harness the full power of biotin-based labeling technologies to advance their scientific discoveries.

References

- Jena Bioscience. (n.d.). HighYield T7 Biotin11 RNA Labeling Kit (CTP-based).

- Creative Bioarray. (n.d.). FISH Tips and Troubleshooting.

- Thermo Fisher Scientific. (n.d.). In Situ Hybridization Support—Troubleshooting.

- Jena Bioscience. (n.d.). HighYield T7 Biotin16 RNA Labeling Kit (UTP-based).

- APExBIO. (2025, October 5). Biotin-16-UTP: Revolutionizing RNA Labeling for lncRNA-Protein Mechanism Dissection.

- ResearchGate. (n.d.). Evaluating the role of biotinylation extent or linker length.

- Thermo Fisher Scientific. (n.d.). Synthesize High Yields of Biotinylated aRNA.

-

Nature Protocols. (2007). Synthesis of biotin–AMP conjugate for 5′ biotin labeling of RNA through one-step in vitro transcription. [Link]

- Yeasen. (n.d.). High Yield T7 Biotin16 RNA Labeling Kit.

- Jena Bioscience. (n.d.). HighYield T7 Biotin11 RNA Labeling Kit (CTP-based).

- Lumiprobe. (n.d.). Biotin-11-CTP.

- Sigma-Aldrich. (n.d.). Biotin-11-CTP.

-

Khine, M. N., Isogai, N., Takeshita, T., & Sakurai, K. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. ChemBioChem. [Link]

- Tokyo University of Agriculture and Technology. (2025, January 10). Linker Length in Biotinylated Probes is Key to Identifying Target Proteins for Anticancer Natural Product OSW-1. Retrieved from Tokyo University of Agriculture and Technology website.

- Cell Signaling Technology. (n.d.). Biotinylated CST® Antibodies.

-

PubMed. (2025). Effect of Linker Length on the Function of Biotinylated OSW-1 Probes. [Link]

- ResearchGate. (n.d.). Effect of Linker Length on the Function of Biotinylated OSW‐1 Probes.

- APExBIO. (n.d.). Biotin-16-CTP.

- Revvity. (n.d.). Biotin-11-CTP.

- Biotium. (n.d.). Biotin-16-dUTP, Lyophilized Powder.

-

Day, P. J., Bevan, I. S., Gurney, S. J., Young, L. S., & Walker, M. R. (1990). Synthesis in vitro and application of biotinylated DNA probes for human papilloma virus type 16 by utilizing the polymerase chain reaction. Biochemical Society transactions, 18(1), 119–123. [Link]

- BenchChem. (n.d.). A Comparative Guide to a Validated RP-HPLC Method for Biotin Quantification.

- Creative Biolabs. (n.d.). In Situ Hybridization Protocol & Troubleshooting.

-

Poppert, S., et al. (2011). Optimization of a two‐step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus. Journal of clinical laboratory analysis, 25(5), 359-365. [Link]

- BioChain Institute Inc. (n.d.). Tips for Successful In Situ Hybridization.

- Thermo Fisher Scientific. (n.d.). Avidin-Biotin Complex Method for IHC Detection.

-

Al-Dosari, D. I., & Al-Mubaddel, F. S. (2023). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. Diagnostics, 13(21), 3369. [Link]

-

Cyprus Journal of Medical Sciences. (2025). An Overview of Biotin Interference Impact on Immunoassays. [Link]

- Biomat. (2020, July 21). Streptavidin and Neutravidin Biotin Binding Surfaces.

Sources

- 1. cyprusjmedsci.com [cyprusjmedsci.com]

- 2. biomat.it [biomat.it]

- 3. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 4. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Linker Engineering of Ligand‐Decorated DNA Origami Nanostructures Affects Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips for Successful In Situ Hybridization | BioChain Institute Inc. [biochain.com]

- 10. researchgate.net [researchgate.net]

- 11. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. Optimization of a two‐step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

Technical Guide: Solubility, Stability, and Storage of Bio-11-CTP Aqueous Solutions

[1]

Executive Summary

Biotin-11-CTP (Biotin-11-Cytidine-5'-Triphosphate) is a modified nucleotide analog widely used for the non-radioactive labeling of RNA via in vitro transcription.[][2][3] Its structural integrity is critical for enzymatic incorporation by T7, T3, or SP6 RNA polymerases.

This guide defines the physicochemical parameters required to maintain the triphosphate bond stability and biotin linker functionality.

Quick Reference Data

| Parameter | Optimal Condition | Critical Limit (Failure Point) |

| Storage Temperature | -20°C (Constant) | > +25°C (Prolonged) or < -80°C (Buffer pH shift) |

| Optimal pH | 7.5 ± 0.5 | < 6.0 (Acid hydrolysis) |

| Buffer System | 10 mM Tris-HCl, 1 mM EDTA | Water only (Acidic drift risk) |

| Solvent | PCR-grade Water (RNase-free) | DEPC-treated water (Trace ethanol/amines) |

| Shelf Life | 12 Months (at -20°C) | < 24 Hours (at RT) |

Chemical Structure & Solubility Dynamics[1]

The Molecule

Bio-11-CTP consists of cytidine triphosphate linked to a biotin moiety via an 11-atom spacer arm (typically a carbon/nitrogen linker such as

-

The "11" Linker: This spacer is structurally significant.[] It minimizes steric hindrance, allowing the bulky streptavidin protein to bind the biotin without interfering with the nucleic acid hybridization.

-

Salt Forms: Commercially, it is often supplied as a Tetralithium (Li₄) , Trisodium (Na₃) , or Triethylammonium (TEA) salt.[]

-

Expert Insight: Lithium salts are often preferred for higher solubility in ethanol precipitations compared to sodium salts, which is relevant during downstream RNA purification [1].[]

-

Solubility Profile

Bio-11-CTP is highly soluble in water (>10 mM).[] However, solubility is not the primary challenge—stability is.[]

-

Aqueous Instability: In pure water, nucleotide triphosphates are prone to acid-catalyzed hydrolysis of the

and -

The Buffer Requirement: To prevent self-hydrolysis, Bio-11-CTP must be maintained at pH 7.5 .[]

-

Tris-HCl (10 mM): Buffers the solution against acidic drift.[]

-

EDTA (1 mM): Chelates trace divalent cations (Mg²⁺, Mn²⁺) which act as cofactors for ubiquitous nucleases and can catalyze non-enzymatic hydrolysis [3].

-

Storage & Handling Protocols

The "Arrival" Protocol

Improper handling upon receipt is the #1 cause of batch failure. Bio-11-CTP is often shipped on blue ice (approx. 4°C) or gel packs.[]

Step-by-Step Workflow:

-

Immediate Inspection: Verify the solution is clear. Cloudiness indicates precipitation (salt crash) or microbial contamination.

-

Thaw/Equilibration: If frozen, thaw on ice. If liquid, keep on ice.[]

-

Spin Down: Centrifuge at 10,000 x g for 30 seconds to collect condensate.

-

Aliquoting: Never store the master tube after opening. Aliquot into single-use volumes (e.g., 5–10 µL) to prevent freeze-thaw cycles.

Freeze-Thaw Degradation Mechanism

Repeated freezing and thawing causes cryoconcentration .[] As water freezes into pure ice crystals, the solutes (nucleotides and buffer salts) are concentrated into the remaining liquid phase. This causes:

-

pH Shift: Tris buffer temperature dependence (

) can cause pH shifts during phase transition.[] -

Precipitation: High local salt concentrations can precipitate the nucleotide.[]

Visualization: Storage Logic

The following diagram illustrates the decision matrix for handling Bio-11-CTP to maximize longevity.

Figure 1: Critical decision workflow for the intake and storage of Bio-11-CTP.[] Note the strict prohibition on refreezing aliquots.

Stability & Degradation Pathways[1][10]

Understanding how Bio-11-CTP fails allows for better troubleshooting.

Hydrolysis (The Primary Threat)

The triphosphate tail is thermodynamically unstable.

-

Consequence: The RNA polymerase (e.g., T7) requires a triphosphate substrate.[3] Diphosphates (CDP) and monophosphates (CMP) act as competitive inhibitors, lowering reaction yield [4].

-

Detection: HPLC is required to distinguish CTP from CDP.[] A >5% accumulation of CDP significantly impacts labeling efficiency.

Oxidation

The biotin molecule contains a thioether ring.[]

-

Mechanism: Exposure to atmospheric oxygen or oxidizing agents can convert the sulfur to a sulfoxide or sulfone.[]

-

Consequence: Oxidized biotin does not bind Streptavidin with high affinity (

increases from -

Prevention: Store in the dark and ensure caps are tight to limit oxygen exchange.[]

Quality Control (Self-Validation)

Before committing precious clinical samples to an experiment, validate the Bio-11-CTP integrity using this rapid functional assay.

The "Dot Blot" Functional Test

Objective: Verify incorporation efficiency and biotin-streptavidin binding.

-

Transcription: Run a small scale (10 µL) in vitro transcription reaction using a standard control template (e.g., GAPDH or Actin).

-

Control: Standard CTP (no biotin).

-

Test: Bio-11-CTP (typically substituted at 25-35% of total CTP).[]

-

-

Spotting: Spot 1 µL of the reaction product onto a Nylon membrane (positively charged).

-

UV Crosslink: 120 mJ/cm².[]

-

Detection: Block membrane

Incubate with Streptavidin-HRP -

Pass Criteria: The Test spot must show strong signal; the Control spot must be blank (no background).[]

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitate in Tube | "Salting out" due to cold storage or evaporation.[] | Warm to 37°C for 5 mins, vortex vigorously, then spin down. If precipitate persists, discard. |

| Low RNA Yield | Hydrolysis of Triphosphate (Bio-11-CTP | Check pH of storage buffer. If < 7.0, the batch is compromised. Buy fresh. |

| Good Yield, No Signal | Biotin Oxidation or Linker Cleavage.[] | Ensure storage in dark.[7] Verify Streptavidin conjugate activity. |

| Smearing on Gel | Incomplete transcripts due to steric hindrance.[] | Reduce Bio-11-CTP ratio. Standard is 1:3 (Bio:CTP). Try 1:4. |

References

-

Thermo Fisher Scientific. (2023).[] NTP and dNTP Salt Forms: Lithium vs Sodium.[] Technical Notes.[] Link

-

Jena Bioscience. (2024).[] Biotin-11-CTP Technical Data Sheet (NU-831-BIOX).[]Link

-

Roche Life Science. (2022).[] Biotin-11-CTP Product Manual & Stability Data.[]Link

-

Burgess, K., & Cook, D. (2000).[] Syntheses of Nucleoside Triphosphates.[] Chemical Reviews, 100(6), 2047–2060. Link

-

Green, N. M. (1975). Avidin.[] Advances in Protein Chemistry, 29, 85-133.[] (Foundational text on Biotin-Avidin binding kinetics). Link

Precision RNA Labeling: The Mechanistic Role and Applications of Bio-11-CTP in Non-Radioactive RNA Synthesis

Executive Summary

The transition from radioisotope-labeled nucleotides (e.g.,

Molecular Architecture: The Causality of the 11-Atom Linker

Bio-11-CTP is a specialized nucleotide analog where a biotin moiety is covalently attached to the pyrimidine ring of cytidine triphosphate 1. The defining feature of this molecule is not just the biotin itself, but the 11-atom aliphatic spacer arm connecting it to the base.

Why 11 atoms? The design is rooted in overcoming severe steric and thermodynamic barriers:

-

Polymerase Active Site Dynamics: If the bulky, bicyclic biotin molecule were attached directly to the cytidine base, it would clash with the tight steric confines of the RNA polymerase active site. This would drastically reduce the catalytic incorporation rate (

) and increase the Michaelis constant ( -

Post-Transcriptional Target Accessibility: Once incorporated into a nascent RNA strand, a directly attached biotin would be sterically shielded by the RNA's secondary structure and major groove. The 52 kDa streptavidin tetramer would be physically blocked from binding. The 11-atom tether projects the biotin moiety outward, ensuring unimpeded access and enabling the ultra-high affinity (

M) biotin-streptavidin interaction required for downstream detection and enrichment 3, [[4]]().

Quantitative Performance: Bio-11-CTP vs. Alternative Analogs

When designing an RNA synthesis workflow, selecting the correct CTP analog is critical. The table below summarizes the relative enzymatic incorporation efficiencies and mechanistic trade-offs of common modified nucleotides 5.

| Nucleotide Analog | Polymerase Compatibility | Relative Incorporation Efficiency | Key Mechanistic Consideration |

| Natural CTP | T7, T3, SP6, Pol II | 100% (Baseline) | Standard Watson-Crick base pairing; no steric hindrance. |

| Bio-11-CTP | T7, T3, SP6, Pol II | High (at optimized ratios) | 11-atom linker prevents active site clash; purposefully halts Pol II in PRO-seq. |

| Fluorescein-12-CTP | T7, SP6 | Lower than CTP | Bulky fluorophore reduces processivity; used for direct, single-step labeling. |

| 4-Thio-CTP | T7, SP6 | Lower than CTP | Requires UV cross-linking for activation; ideal for RNA-protein structural studies. |

| Hg-CTP (5-Mercapto) | T7, E. coli | High (as 5-mercapto-CTP) | Requires in situ conversion with mercaptan; highly toxic, largely obsolete. |

Core Applications in Modern Transcriptomics

A. In Vitro Transcription (IVT) for Probe Generation

Bio-11-CTP is extensively used as a substrate for bacteriophage RNA polymerases (T7, T3, SP6) to generate non-radioactive probes for Northern blotting and in situ hybridization (ISH) 6, 7. Complete replacement of natural CTP with Bio-11-CTP leads to premature polymerase stalling due to cumulative structural distortion of the nascent RNA. Therefore, a substitution ratio of 35% Bio-11-CTP to 65% natural CTP is the mechanistic optimum, yielding approximately one biotinylated base every 100 nucleotides—dense enough for high-sensitivity detection, but sparse enough to maintain full-length transcript synthesis 8, [[9]]().

B. Precision Nuclear Run-On Sequencing (PRO-seq)

In PRO-seq, Bio-11-CTP serves a paradoxical dual role: it acts as both a substrate and a highly precise terminator. As established by Kwak et al., when RNA Polymerase II incorporates a biotinylated nucleotide during a nuclear run-on assay, the resulting steric hindrance within the active site physically blocks the addition of subsequent nucleotides 10, 3. This immediate elongation halt is the exact mechanism that grants PRO-seq its base-pair resolution, allowing researchers to map the precise genomic coordinates of transcriptionally engaged polymerases 11, 12.

Visualizing the Workflows

Workflow 1: IVT & Detection Logic

Caption: IVT workflow: Optimizing Bio-11-CTP ratios yields stable, non-radioactive RNA probes for detection.

Workflow 2: PRO-seq Mechanistic Pathway

Caption: PRO-seq workflow: Bio-11-CTP incorporation halts RNA Pol II, enabling base-pair resolution mapping.

Validated Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols integrate self-validating checkpoints to confirm mechanistic success before proceeding to costly downstream steps.

Protocol A: High-Yield In Vitro Transcription (IVT) for RNA Probes

Objective: Synthesize randomly biotin-modified RNA probes using a 35:65 substitution ratio.

-

Reaction Assembly: In a nuclease-free microtube at room temperature, combine:

-

1 µg linearized DNA template (containing T7 promoter).

-

1x T7 Reaction Buffer.

-

1 mM each of ATP, GTP, UTP.

-

0.65 mM natural CTP and 0.35 mM Bio-11-CTP [[8]]().

-

2 µL T7 RNA Polymerase Mix.

-

-

Incubation: Incubate at 37°C for 2 hours in the dark.

-

DNA Digestion: Add 1 µL RNase-free DNase I, incubate for 15 min at 37°C to remove the template.

-

Purification: Purify the RNA transcript via LiCl precipitation or a spin column.

-

Self-Validation Checkpoint (Electrophoretic Mobility Shift): Run an aliquot of the purified RNA on a denaturing agarose gel alongside an unmodified control transcript. Because the biotin moiety adds molecular mass, the Bio-11-CTP incorporated RNA will exhibit a distinct electrophoretic mobility shift (migrating slower) compared to the control 7. Causality: If no shift is observed, the polymerase failed to incorporate the analog, preventing wasted effort on downstream hybridization.

Protocol B: Nuclear Run-On and Enrichment for PRO-seq

Objective: Map transcriptionally engaged RNA Pol II at single-nucleotide resolution.

-

Cell Permeabilization: Treat harvested cells with mild detergent (e.g., Tween-20 or digitonin) in an ice-cold buffer to deplete endogenous intracellular NTP pools and stall transcription.

-

Nuclear Run-On: Resuspend nuclei in a run-on buffer containing 0.5% Sarkosyl, 10 µM Bio-11-CTP, and unmodified ATP/GTP/UTP. Incubate at 37°C for 3 minutes.

-

RNA Extraction & Hydrolysis: Stop the reaction with TRIzol, extract total RNA, and perform mild NaOH hydrolysis to generate ~100 bp fragments.

-

Self-Validation Checkpoint (Spike-In Control): Prior to enrichment, spike the fragmented RNA pool with a known quantity of a synthetic, fluorophore-tagged biotinylated RNA standard.

-

Streptavidin Enrichment: Incubate the RNA pool with streptavidin-coated magnetic beads. Wash stringently (the

M affinity allows for harsh washing to remove -

Validation Readout: Measure the fluorescence of the eluate. Causality: Recovery of >90% of the fluorescent signal validates that the streptavidin beads successfully captured the biotinylated transcripts, ruling out false negatives in the subsequent library prep and sequencing phases.

References

-

[6] APExBIO. Biotin-11-CTP - Biotinylation Reagent for Nucleic Acid Labeling. 6

-

[8] Jena Bioscience. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based). 8

-

[9] Jena Bioscience. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Hapten in...9

-

[11] PMC/NIH. Base-Pair Resolution Genome-Wide Mapping Of Active RNA polymerases using Precision Nuclear Run-On (PRO-seq). 11

-

[5] Benchchem. Assessing Enzymatic Activity: A Comparative Guide to Hg-CTP and Other Modified Nucleotides. 5

-

[10] PMC/NIH. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution. 10

-

[3] PMC/NIH. Base-Pair Resolution Genome-Wide Mapping Of Active RNA polymerases using Precision Nuclear Run-On (PRO-seq). 3

-

[12] Harvard University. PRO‐seq: Precise Mapping of Engaged RNA Pol II at Single‐Nucleotide Resolution. 12

-

[4] JoVE. Comparative RNA Structure Analysis of Nascent and Mature Transcripts in Saccharomyces cerevisiae. 4

Sources

- 1. Biotin-11-CTP | AxisPharm [axispharm.com]

- 2. revvity.com [revvity.com]

- 3. Base-Pair Resolution Genome-Wide Mapping Of Active RNA polymerases using Precision Nuclear Run-On (PRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jove.com [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 9. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Hapten in vitro Transcription Labeling Kits - Jena Bioscience [jenabioscience.com]

- 10. PRO-seq: Precise mapping of engaged RNA Pol II at single nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Base-Pair Resolution Genome-Wide Mapping Of Active RNA polymerases using Precision Nuclear Run-On (PRO-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ntc.hms.harvard.edu [ntc.hms.harvard.edu]

Technical Deep Dive: Bio-11-CTP Incorporation via Modified RNA Polymerases

Executive Summary

The incorporation of Bio-11-CTP (Biotin-11-Cytidine-5'-Triphosphate) into RNA transcripts is a critical workflow for generating non-radioactive probes used in microarrays, Northern blots, and in situ hybridization.[1] While wild-type T7 RNA polymerase (WT T7 RNAP) accepts C5-modified pyrimidines, its processivity and yield often suffer at high substitution ratios due to steric drag and altered kinetics.

This guide analyzes the compatibility of Bio-11-CTP with modified RNA polymerases . Unlike 2'-modified nucleotides (e.g., 2'-OMe, 2'-F) which require the Y639F mutant to bypass the steric gate, Bio-11-CTP carries its modification on the nucleobase (C5 position). Consequently, "compatibility" here refers not to the binary ability to incorporate, but to kinetic efficiency, yield preservation, and read-through capability . We distinguish between "Labeling-Optimized" mutants (engineered for processivity with bulky base adducts) and standard "2'-Specific" mutants (Y639F), providing a definitive protocol for high-yield biotinylated RNA synthesis.

Molecular Mechanics of Compatibility

To understand why specific polymerases are chosen, one must analyze the structural conflict between the modified nucleotide and the enzyme's active site.

The Structural Interface

-

Bio-11-CTP Structure: The biotin moiety is attached to the C5 position of the cytosine ring via an 11-atom linker (typically allylamine).

-

Steric Trajectory: In the T7 RNAP active site, the C5 position of pyrimidines projects into the major groove of the nascent RNA-DNA hybrid. This region is relatively solvent-exposed and sterically permissive in the WT enzyme.

-

The Misconception of Y639F: The famous Y639F mutant (often sold as "T7 R&DNA" or "DuraScribe") is engineered to open the "steric gate" that clashes with the 2'-hydroxyl group of the ribose. Since Bio-11-CTP retains a native ribose sugar, Y639F is not strictly required for its incorporation. However, it remains compatible.

Why Modify the Polymerase?

While WT T7 RNAP accepts Bio-11-CTP, the bulky biotin tail adds hydrodynamic drag and can destabilize the elongation complex, leading to:

-

Abortive Cycling: Increased premature termination, especially within the first 10–12 nucleotides.

-

Reduced Vmax: Slower nucleotide addition rates, requiring longer incubation times.

Modified "Labeling" Polymerases (e.g., Jena Bioscience T7 P&L, various "HighYield" mixes) often contain mutations distinct from Y639F (such as P266L or proprietary promoter-clearance mutations) or are formulated at higher concentrations to drive the reaction forward despite the kinetic penalty.

Figure 1: Mechanistic distinction between base-modified (Bio-11-CTP) and ribose-modified nucleotides determines the necessity of specific polymerase mutants.

Experimental Framework: Optimization & Protocol

To achieve maximum yield and label density, the reaction must balance the availability of natural CTP (for processivity) and Bio-11-CTP (for labeling).

The Substitution Ratio

A 100% substitution of Bio-11-CTP is possible but rarely recommended for long transcripts (>500 nt) because the cumulative steric bulk can stall the polymerase.

-

Optimal Ratio: 35% Bio-11-CTP / 65% CTP .

-

Result: This generates transcripts with approximately one biotin every 10–15 bases, which is ideal for streptavidin binding without causing steric quenching (where biotins are too close to bind multiple streptavidin molecules).

Optimized IVT Protocol

This protocol is designed for use with HighYield T7 or WT T7 RNAP . If using a Y639F mutant (e.g., T7 R&DNA), the steps remain identical, but the cost-benefit is lower unless also incorporating 2'-modified nucleotides.

Reagents:

-

Template: Linearized plasmid or PCR product (T7 promoter upstream).

-

NTP Mix (Labeling):

-

ATP, GTP, UTP: 10 mM each.

-

CTP: 6.5 mM.

-

Bio-11-CTP: 3.5 mM.

-

-

Enzyme Mix: T7 RNA Polymerase (High Concentration, 50 U/µL) + RNase Inhibitor.

-

Additives: Inorganic Pyrophosphatase (IPP) (Critical for preventing precipitation of Mg-pyrophosphate complexes which stall the reaction).

Step-by-Step Workflow:

-

Template Preparation:

-

Ensure DNA is free of RNase, phenol, and excess salts.

-

Target Concentration: 0.5 – 1.0 µg per 20 µL reaction.

-

-

Reaction Assembly (Room Temperature):

-

Note: Assemble at RT. Spermidine in the buffer can precipitate DNA at 4°C.[2]

-

Add in order:

-

-

Incubation:

-

Incubate at 37°C for 2 to 4 hours .

-

Pro-Tip: For "Labeling" polymerases, extending to 4 hours can increase yield by 30-50% as the enzyme is more stable.

-

-

DNase Treatment:

-

Add 1 U DNase I. Incubate 15 min at 37°C to remove template.

-

-

Purification (Crucial):

-

Unincorporated Bio-11-CTP will bind streptavidin and ruin downstream assays.

-

Method: Use silica-based spin columns (e.g., RNeasy) or LiCl precipitation.

-

Validation: LiCl is preferred for removing free nucleotides efficiently.

-

Figure 2: Optimized workflow for Bio-11-CTP incorporation. Purification is the critical control point to prevent background signal.

Troubleshooting & Validation

The Streptavidin Shift Assay

To confirm incorporation without running a Northern blot, perform a gel shift assay.

-

Incubate a small aliquot of purified RNA with Streptavidin.

-

Run on a native agarose or polyacrylamide gel.

-

Result: Biotinylated RNA will form a massive complex with streptavidin, remaining in the well or shifting significantly upwards compared to the non-incubated control.

Low Yield?

-

Check Mg2+: Modified nucleotides chelate Mg2+. Increase MgCl2 concentration by 2–5 mM over standard buffer conditions.

-

Check DTT: Biotin linkers can be sensitive to oxidation; ensure DTT is fresh (10 mM final).

-

Enzyme Choice: If using WT T7 and yield is low, switch to a "HighYield" or "Labeling" variant which typically contains a higher enzyme titer or processivity-enhancing mutations (e.g., P266L).

Summary Table: Polymerase Selection

| Polymerase Type | Primary Application | Bio-11-CTP Compatibility | Recommendation |

| Wild-Type T7 RNAP | Standard RNA Synthesis | High (Native ribose) | Standard Choice. Cost-effective. Use 35% substitution.[1] |

| Y639F (R&DNA) | 2'-Fluoro / 2'-OMe RNA | High (Compatible) | Overkill unless also incorporating 2'-modifications. |

| HighYield / Labeling Mix | Probe Generation | Very High (Optimized) | Best for Yield. Optimized buffer/enzyme ratio for bulky bases. |

References

-

Padilla, R., & Sousa, R. (2002).[4][5] A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs.[5] Nucleic Acids Research, 30(24), e138.[5] Link

-

Jena Bioscience. (n.d.). HighYield T7 Biotin11 RNA Labeling Kit (CTP-based) User Manual. Jena Bioscience. Link

-

LGC Biosearch Technologies. (n.d.). T7 R&DNA™ Polymerase Product Specification. Biosearch Technologies.[6] Link

-

Sigma-Aldrich. (2018). Biotin-11-CTP Product Information. Sigma-Aldrich. Link

-

Tuttle, N. et al. (2018).[7] A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs.[7][8] ChemBioChem, 19(2), 142-146.[7] Link

Sources

- 1. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. biozym.com [biozym.com]

- 4. WO2015143318A1 - T7 rna polymerase variants with expanded substrate range and enhanced transcriptional yield - Google Patents [patents.google.com]

- 5. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]

- 7. A T7 RNA Polymerase Mutant Enhances the Yield of 5'-Thienoguanosine-Initiated RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Standard Protocol for In Vitro Transcription Using Biotin-11-CTP

Introduction & Mechanistic Principles

Biotin-11-CTP is a specialized cytidine triphosphate analog engineered for incorporation into RNA molecules during in vitro transcription (IVT). Synthesizing biotin-labeled RNA probes is a foundational technique for downstream molecular biology applications, including RNA pull-down assays, electrophoretic mobility shift assays (EMSA), Northern blotting, and in situ hybridization (ISH).

To achieve a high-yield, self-validating protocol, researchers must understand the causality behind the reagent's design and the thermodynamic limits of the transcription reaction:

-

The Role of the 11-Atom Linker: The "11" in Biotin-11-CTP denotes the length of the carbon linker arm connecting the biotin moiety to the cytidine base. This extended linker provides critical spatial flexibility, significantly reducing steric hindrance when the synthesized RNA probe interacts with bulky downstream targets like streptavidin conjugates or RNA-binding proteins[1].

-

Polymerase Kinetics and Substitution Ratios: Total replacement of native CTP with Biotin-11-CTP severely attenuates the processivity of RNA polymerases (T7, T3, or SP6) due to the bulky biotin group. Empirical data demonstrates that a 35% substitution ratio (e.g., 0.35 mM Biotin-11-CTP to 0.65 mM CTP) achieves the optimal thermodynamic balance between transcription yield and labeling density[2].

Experimental Workflows

Workflow for Biotin-11-CTP in vitro transcription and downstream validation.

Standardized Step-by-Step Methodology

Reagents & Equipment Required

-

T7, T3, or SP6 RNA Polymerase and 10X Transcription Buffer.

-

NTP Mix (ATP, GTP, UTP at 10 mM each).

-

CTP (10 mM) and Biotin-11-CTP (10 mM).

-

RNase-free water, RNase inhibitors (e.g., SUPERase•In).

-

Linearized DNA template (0.5 – 1.0 µg).

-

DNase I (RNase-free).

Step 1: DNA Template Preparation

Use linearized plasmid DNA or PCR products containing a T7, T3, or SP6 promoter sequence.

-

Causality Check: Linearization prevents transcriptional read-through, ensuring discrete transcript lengths. The template must be highly purified (via silica columns or phenol/chloroform extraction) to remove RNases and restriction enzymes that can degrade RNA or inhibit polymerase activity[3]. Avoid restriction enzymes that generate 3' overhangs, as these can cause spurious transcription.

Step 2: Reaction Assembly

-

Causality Check (CRITICAL): Assemble all components at room temperature , not on ice. Standard transcription buffers contain spermidine to stabilize nucleic acids and stimulate polymerase activity. At temperatures ≤ 4°C, spermidine causes DNA templates to precipitate, which will drastically reduce RNA yield[2].

Add the following to a nuclease-free microcentrifuge tube in the exact order listed:

-

RNase-free water: up to 20 µL

-

10X Transcription Buffer: 2 µL

-

ATP, GTP, UTP (10 mM each): 2 µL each (Final concentration: 1 mM)

-

CTP (10 mM): 1.3 µL (Final concentration: 0.65 mM)

-

Biotin-11-CTP (10 mM): 0.7 µL (Final concentration: 0.35 mM)

-

Linearized DNA Template: 0.5 - 1.0 µg

-

RNase Inhibitor: 0.5 µL

-

RNA Polymerase (T7/SP6/T3): 2 µL

Step 3: Incubation & Template Removal

Mix gently by pipetting (do not vortex the enzyme) and centrifuge briefly. Incubate the mixture at 37°C for 2–4 hours in a thermal cycler with a heated lid to prevent evaporation[2]. Following incubation, add 1 µL of RNase-free DNase I to the reaction. Incubate at 37°C for 15 minutes to degrade the DNA template.

Step 4: RNA Purification

Purify the labeled RNA using a silica-membrane column (e.g., Monarch RNA Cleanup Kit) or via Lithium Chloride (LiCl) precipitation. This step is mandatory to remove unincorporated Biotin-11-CTP, which will compete with the labeled RNA for streptavidin binding in downstream assays.

Quantitative Optimization: CTP to Biotin-11-CTP Ratios

While 35% substitution is the standard baseline, specific downstream applications may require ratio adjustments. The table below summarizes how varying the CTP:Biotin-11-CTP ratio impacts yield and labeling density.

| Substitution Ratio (%) | Unlabeled CTP (mM) | Biotin-11-CTP (mM) | Relative RNA Yield | Labeling Density | Recommended Application |

| 0% | 1.00 | 0.00 | 100% | None | Control / Standard IVT |

| 25% | 0.75 | 0.25 | ~80% | Low | Highly structured RNA probes |

| 35% | 0.65 | 0.35 | ~65% | Optimal | RNA Pull-down / Northern Blot / ISH[2] |

| 50% | 0.50 | 0.50 | ~40% | High | Short probes requiring maximum sensitivity |

Validation and Quality Control (Self-Validating System)

A scientifically rigorous protocol must be self-validating. Do not proceed to downstream assays without confirming both the physical integrity and the labeling efficiency of the RNA probe.

-

Transcript Integrity (Gel Electrophoresis): Run 1 µL of the purified RNA on a 1% denaturing agarose gel. A single, distinct, sharp band indicates intact RNA. Smearing indicates RNase contamination.

-

Labeling Efficiency (Spot Assay): To validate successful biotin incorporation, spot serial dilutions of the synthesized RNA onto a positively charged nylon membrane. Crosslink the RNA to the membrane using UV light, and detect the biotin moieties using a Streptavidin-Alkaline Phosphatase (AP) or Streptavidin-HRP conjugate[3].

Downstream Application: RNA Pull-Down Assay

Biotin-labeled RNA synthesized via this protocol is exceptionally well-suited for identifying RNA-binding proteins (RBPs) from whole-cell lysates[4]. The 11-atom linker ensures that the biotin moiety remains accessible to streptavidin magnetic beads even when the RNA is complexed with large cellular proteins.

RNA pull-down assay utilizing biotinylated RNA probes to capture target proteins.

Troubleshooting Causality

-

Low RNA Yield: If the denaturing gel shows faint bands, the most common culprit is spermidine-induced template precipitation (ensure room temperature assembly) or the presence of inhibitory salts from the template preparation.

-

Poor Streptavidin Binding in Pull-Down: Caused by either excessive CTP competition (too little Biotin-11-CTP incorporated) or steric hindrance from secondary RNA structures. Fix: Heat the purified RNA probe to 70°C for 5 minutes and snap-cool on ice immediately prior to incubation with the lysate to expose the biotin moieties.

References

Sources

- 1. Biotin-11-CTP | Revvity [revvity.com]

- 2. HighYield T7 Biotin11 RNA Labeling Kit (CTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Nucleolin facilitates nuclear retention of an ultraconserved region containing TRA2β4 and accelerates colon cancer cell growth | Oncotarget [oncotarget.com]

synthesizing biotinylated rna probes for in situ hybridization with bio-11-ctp

Application Note: High-Efficiency Synthesis of Biotinylated RNA Probes for In Situ Hybridization (ISH)

Abstract

This guide provides a rigorous, field-validated protocol for synthesizing high-sensitivity biotinylated RNA probes using Biotin-11-CTP . Unlike random priming or nick translation, in vitro transcription (IVT) generates single-stranded probes of defined length and strand specificity, eliminating self-hybridization issues common with double-stranded DNA probes. This protocol optimizes the Bio-11-CTP:CTP ratio to balance labeling density with polymerase processivity, ensuring full-length transcripts with maximal signal-to-noise ratios for tissue hybridization.

Introduction & Mechanistic Principles

The Chemistry of Bio-11-CTP

Biotin-11-CTP is a cytidine-5'-triphosphate analog modified at the C-5 position of the cytosine base via a 14-atom linker (often containing a propargylamino arm).[1][][3][4]

-

Why C-5? The N4 amino group of cytosine is critical for Watson-Crick hydrogen bonding with Guanine. Modification at the C-5 position projects the biotin moiety into the major groove of the RNA:RNA helix, leaving the hybridization interface sterically unhindered.

-

Why 11/14-atom linker? A linker of this length (approx. 11–16 atoms) is critical to overcome steric hindrance, allowing the bulky streptavidin detection complex (approx. 53 kDa) to access the biotin without destabilizing the hybrid.

The "Limiting Nucleotide" Fallacy

A common error in probe synthesis is using 100% biotinylated nucleotides. T7, T3, and SP6 RNA polymerases exhibit reduced processivity with bulky analogs. Using 100% Bio-11-CTP often leads to "abortive cycling" (short transcripts <50 nt).

-

The Solution: A 35–40% substitution ratio (e.g., 3.5 mM Bio-CTP : 6.5 mM CTP) is the thermodynamic "sweet spot," yielding full-length probes with a labeling density of ~1 biotin every 20–25 bases—sufficient for single-molecule sensitivity.

Experimental Workflow Visualization

The following diagram illustrates the critical path from template preparation to signal detection.

Figure 1: Logical flow of Biotin-RNA probe synthesis and application.

Detailed Protocol: Biotin-RNA Probe Synthesis

Reagents & Equipment

-

Template: Linearized plasmid (1 µg), purified (phenol:chloroform), with 5'-overhangs (avoid 3'-overhangs as they cause spurious initiation).

-

Enzyme: T7, T3, or SP6 RNA Polymerase (high concentration, e.g., 20 U/µL).

-

NTP Mixes (Prepare Fresh):

-

10x NTP Labeling Mix:

-

10 mM ATP

-

10 mM GTP

-

10 mM UTP[3]

-

6.5 mM CTP (Unlabeled)

-

3.5 mM Bio-11-CTP (Labeled)

-

-

-

RNase Inhibitor: Recombinant RNasin® or equivalent (40 U/µL).

-

Purification: Sephadex G-50 columns (e.g., NucAway, Quick Spin) or LiCl Solution (7.5 M).

Step-by-Step Methodology

Step 1: Reaction Assembly (Room Temp) Assemble the reaction in the following order to prevent precipitation of DNA by spermidine in the buffer.

| Component | Volume (20 µL Rxn) | Final Conc. | Function |

| Nuclease-Free Water | to 20 µL | - | Solvent |

| 5x Transcription Buffer | 4 µL | 1x | Mg2+, Spermidine, pH buffer |

| 100 mM DTT | 2 µL | 10 mM | Reduces enzyme oxidation |

| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL | Protects RNA integrity |

| 10x Biotin-NTP Mix | 2 µL | 1 mM (A,G,U), 0.65 mM C, 0.35 mM Bio-C | Substrate Source |

| Linearized Template (1 µg) | X µL | 50 ng/µL | Template |

| RNA Polymerase (T7/T3/SP6) | 2 µL | ~2 U/µL | Catalyst |

Step 2: Incubation

-

Incubate at 37°C for 2 hours .

-

Optional: For low-yield templates, add an additional 1 µL of polymerase after 1 hour.

Step 3: Template Removal

-

Add 2 µL DNase I (RNase-free) .

-

Incubate at 37°C for 15 minutes.

-

Why: Removes the DNA template which can compete for hybridization and increase background.

Step 4: Purification (CRITICAL) Unincorporated Bio-11-CTP causes high background by binding streptavidin non-specifically.

-

Method A (Preferred for speed): Spin columns (e.g., G-50).

-

Method B (Preferred for purity): LiCl Precipitation.

-

Add 2.5 µL 4 M LiCl + 75 µL 100% Ethanol.

-

Freeze at -20°C for 30 mins.

-

Centrifuge at 13,000 x g for 20 mins (4°C).

-

Wash pellet with 70% Ethanol.[5] Resuspend in 20 µL DEPC-water.

-

Quality Control (Self-Validating System)

Do not proceed to tissue hybridization without passing these two checkpoints.

QC 1: Yield & Size Verification (Gel Electrophoresis)

Run 1 µL of probe on a denaturing urea-PAGE or MOPS-formaldehyde agarose gel.

-

Success Criteria: A distinct band corresponding to the expected transcript size. A smear indicates degradation (RNase contamination). A band stuck in the well indicates template contamination (failed DNase step).

-

Note: Biotinylation adds molecular weight. The probe will migrate slightly slower than an unlabeled control.

QC 2: Labeling Efficiency (Dot Blot)

This confirms biotin incorporation, not just RNA presence.

-

Spot 1 µL of serial dilutions (1:10 to 1:10,000) of the probe onto a Nylon membrane.

-

UV crosslink (120 mJ/cm²).

-

Block with BSA/Casein buffer.

-

Incubate with Streptavidin-AP (1:5000) for 30 mins.

-

Wash and add NBT/BCIP substrate.

-

Success Criteria: Visible purple signal at 1:1,000 dilution or higher.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | "Limiting Nucleotide" effect | Ensure total CTP (Bio+Unlabeled) concentration is ≥ 1 mM. Do not use 100% Bio-CTP. |

| Smearing on Gel | RNase Contamination | Re-treat water with DEPC; use fresh tubes; clean pipettes with RNaseZap™. |

| High Background | Free Biotin remaining | Re-purify probe using a fresh G-50 column. Free Bio-CTP binds Streptavidin avidly. |

| Short Transcripts | Premature Termination | Lower the Bio-CTP ratio (e.g., to 20% substitution). Some sequences are sensitive to steric bulk. |

References

-

Jena Bioscience. HighYield T7 Biotin16 RNA Labeling Kit Protocol. (Confirms C-5 substitution and linker chemistry). [Link]

-

Langer, P. R., et al. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: Novel nucleic acid affinity probes. Proc. Natl. Acad. Sci. USA.[3] (Foundational paper on biotin-nucleotide chemistry). [Link]

Sources

Application Notes & Protocols: Mastering Bio-11-CTP Labeling for Sensitive Northern Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift to Safer, More Stable RNA Detection

Northern blotting remains a cornerstone technique for the detailed analysis of RNA, providing invaluable information on transcript size, abundance, and processing.[1][2] Historically, this method relied on hazardous and short-lived 32P-labeled probes.[3] The advent of non-radioactive labeling systems has revolutionized this field, offering safer, more stable, and equally sensitive alternatives.[4][5][6] Among these, the use of biotin-labeled probes stands out for its high sensitivity, low background, and the robust, high-affinity interaction between biotin and streptavidin.[2][3]

This guide provides an in-depth exploration of using Biotin-11-Cytidine-5'-Triphosphate (Bio-11-CTP) for generating highly efficient RNA probes for Northern blot analysis. We will delve into the critical aspect of the labeling ratio, providing detailed protocols from probe synthesis to chemiluminescent detection, and offer expert troubleshooting advice.

The Principle of Biotin-11-CTP Labeling